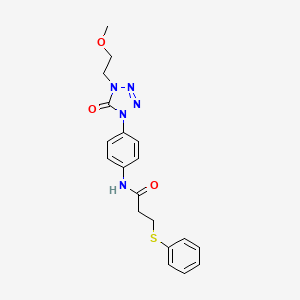![molecular formula C20H17ClN6O2 B2367642 N-(4-etilfenil)-2-(3-(3-clorofenil)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)acetamida CAS No. 847384-77-4](/img/structure/B2367642.png)
N-(4-etilfenil)-2-(3-(3-clorofenil)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of these compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in the pyridine ring can vary, leading to different possible skeletons for these compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically catalyzed reactions. For instance, the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Aplicaciones Científicas De Investigación
- El compuesto 22i demostró una excelente actividad antitumoral contra líneas celulares de cáncer (A549, MCF-7 y HeLa) con valores de IC50 de 0.83 μM, 0.15 μM y 2.85 μM, respectivamente. Además, exhibió una inhibición superior de la quinasa c-Met a nivel nanomolar (IC50 = 48 nM) .
- Investigar los efectos antiproliferativos de este compuesto contra varias líneas celulares de cáncer podría revelar su potencial como agente terapéutico. Los investigadores han probado compuestos relacionados para la actividad antiproliferativa, y se justifican estudios adicionales .
- La estructura del compuesto sugiere que podría interactuar con los receptores GABAA. Los receptores GABAA juegan un papel crucial en la inhibición neuronal y son el objetivo de varios medicamentos. Investigar sus efectos sobre los receptores GABAA podría proporcionar información sobre sus propiedades neurofarmacológicas .
- Los compuestos heterocíclicos como este se han utilizado como sondas fluorescentes debido a sus propiedades electrónicas únicas. Los investigadores han explorado sus aplicaciones en imágenes y detección. Investigar sus propiedades de fluorescencia y aplicaciones potenciales podría ser valioso .
- El sistema cíclico heterocíclico del compuesto podría servir como una unidad estructural en la química de polímeros. Comprender su compatibilidad con diferentes matrices de polímeros y su impacto en las propiedades de los materiales podría ser relevante .
Inhibición de la Quinasa c-Met
Actividad Antiproliferativa
Modulación de GABAA
Sondas Fluorescentes
Unidades Estructurales en Polímeros
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes likeUSP28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific histone demethylase. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, gene expression, and DNA repair.
Mode of Action
It has been suggested that similar compounds bind reversibly to their targets, affecting protein levels and thus influencing cellular processes . For instance, inhibition of USP28 can lead to cell cycle arrest and prevention of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .
Biochemical Pathways
For example, USP28 is involved in the DNA damage response pathway, while LSD1 participates in histone modification processes, affecting gene expression .
Result of Action
Similar compounds have been found to inhibit the proliferation of cancer cells . For instance, inhibition of USP28 can lead to cell cycle arrest at the S phase and prevention of EMT, thereby inhibiting the proliferation and migration of cancer cells .
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-2-13-6-8-15(9-7-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)16-5-3-4-14(21)10-16/h3-10,12H,2,11H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBBXJPPIPLBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

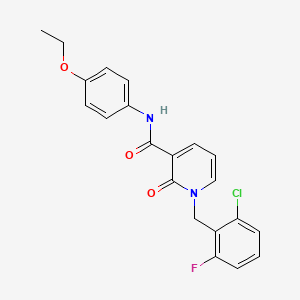
![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)
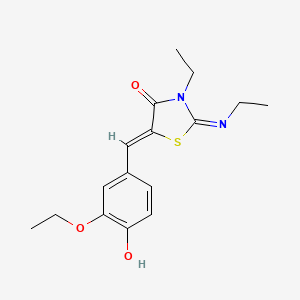
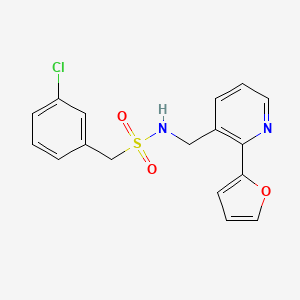

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
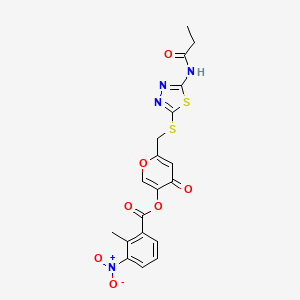
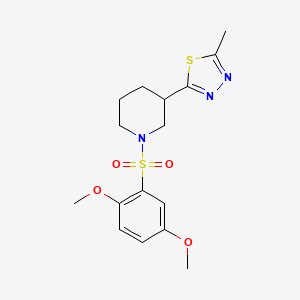
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)
